molecular formula C22H15ClN4O4S B12708124 Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- CAS No. 111044-31-6

Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl-

Cat. No.: B12708124
CAS No.: 111044-31-6
M. Wt: 466.9 g/mol
InChI Key: PKFXCKOFTPDTBM-UHFFFAOYSA-N
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Description

Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- is a complex organic compound featuring a triazole ring, a nitrophenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields . This method is advantageous due to its efficiency and the ability to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein structures . The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and nitrophenyl group make it particularly interesting for medicinal chemistry and materials science applications.

Properties

CAS No.

111044-31-6

Molecular Formula

C22H15ClN4O4S

Molecular Weight

466.9 g/mol

IUPAC Name

[2-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methoxy]-5-nitrophenyl]-phenylmethanone

InChI

InChI=1S/C22H15ClN4O4S/c23-15-6-8-16(9-7-15)26-20(24-25-22(26)32)13-31-19-11-10-17(27(29)30)12-18(19)21(28)14-4-2-1-3-5-14/h1-12H,13H2,(H,25,32)

InChI Key

PKFXCKOFTPDTBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OCC3=NNC(=S)N3C4=CC=C(C=C4)Cl

Origin of Product

United States

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